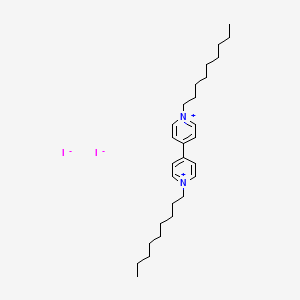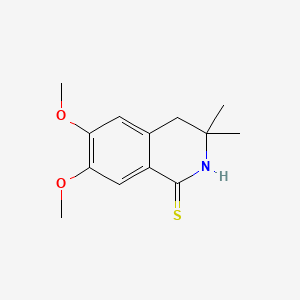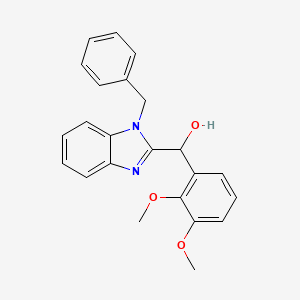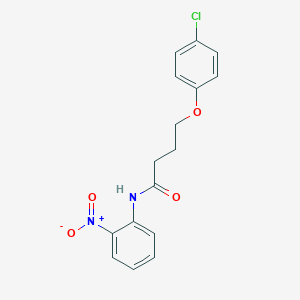
1,1'-dinonyl-4,4'-bipyridinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
'1,1'-dinonyl-4,4'-bipyridinium diiodide', commonly known as paraquat, is a highly toxic herbicide that is widely used in agriculture. It is a non-selective herbicide, meaning that it can kill both weeds and crops. Paraquat is a highly toxic chemical and has been linked to numerous health problems, including Parkinson's disease, lung damage, and kidney failure. Despite its toxicity, paraquat is still used in many countries around the world.
Mechanism of Action
Paraquat acts as a redox cycling agent, meaning that it can undergo multiple cycles of oxidation and reduction in cells. This redox cycling leads to the generation of ROS, which can damage cellular components and lead to cell death. Paraquat is taken up by cells via a transport protein called the organic cation transporter 1 (OCT1), which is highly expressed in lung tissue. Once inside the cell, paraquat is reduced by cellular enzymes to form a radical cation that can undergo redox cycling and generate ROS.
Biochemical and Physiological Effects:
Paraquat has been shown to cause a wide range of biochemical and physiological effects in cells and organisms. It has been linked to oxidative stress, inflammation, and cell death in various cell types. In animals, paraquat exposure has been shown to cause lung damage, kidney failure, and neurological problems such as Parkinson's disease. Paraquat exposure has also been linked to an increased risk of cancer in humans.
Advantages and Limitations for Lab Experiments
Paraquat is a widely used herbicide and is readily available for use in laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. However, paraquat is highly toxic and must be handled with extreme caution. Its toxic effects can also make it difficult to use in certain types of experiments, particularly those involving live animals.
Future Directions
There are many areas of future research related to paraquat. One area of interest is the development of new treatments for paraquat poisoning. Currently, there are no effective treatments for paraquat poisoning, and the mortality rate is high. Another area of interest is the development of new herbicides that are less toxic than paraquat. Finally, there is a need for further research into the mechanisms of paraquat toxicity, particularly its effects on the brain and nervous system.
Synthesis Methods
Paraquat is synthesized by the reaction of 4,4'-bipyridine with a long-chain alkyl halide, typically nonyl chloride, in the presence of a base such as sodium hydroxide. The resulting compound is then reacted with iodine to form the diiodide salt of paraquat.
Scientific Research Applications
Paraquat has been extensively studied in scientific research due to its toxic effects on humans and the environment. It is commonly used as a model compound to study oxidative stress and cell death in various cell types. Paraquat has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death and is thought to be a major contributor to the toxic effects of paraquat.
properties
IUPAC Name |
1-nonyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2.2HI/c1-3-5-7-9-11-13-15-21-29-23-17-27(18-24-29)28-19-25-30(26-20-28)22-16-14-12-10-8-6-4-2;;/h17-20,23-26H,3-16,21-22H2,1-2H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYZNSMZVATEMJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCC.[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)

![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)

![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)